4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile
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Overview
Description
4-(7-Oxo-5,8-diazaspiro[34]octan-6-yl)benzonitrile is a chemical compound with the molecular formula C13H13N3O It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. The reaction typically involves the use of solvents such as chloroform, esters, or ketones, and may require heating to reflux temperatures . Industrial production methods often involve solvent removal techniques such as vacuum drying, spray drying, or freeze drying to isolate the pure compound .
Chemical Reactions Analysis
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile can be compared with other similar spiro compounds, such as:
- 4-(7-(6-Cyano-5-trifluoromethylpyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl)-2-fluoro-N-methylbenzamide
- 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical properties and biological activities.
Properties
IUPAC Name |
4-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-8-9-2-4-10(5-3-9)11-12(17)16-13(15-11)6-1-7-13/h2-5,11,15H,1,6-7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPATBYEBHZYBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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